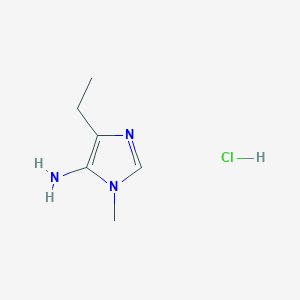![molecular formula C13H15Cl2N3O B1452580 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1240527-11-0](/img/structure/B1452580.png)
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H15Cl2N3O and its molecular weight is 300.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is the histamine H3 receptor . This receptor is known to regulate the release of histamine and other neurotransmitters in the brain .
Mode of Action
This compound acts as an inverse agonist at the histamine H3 receptor . This means it binds to the H3 receptor and induces an effect opposite to that of an agonist. It enhances the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition .
Biochemical Pathways
The compound’s action on the histamine H3 receptor affects the histaminergic system in the brain . This system plays a crucial role in the regulation of sleep-wake cycles and cognitive processes . By enhancing the activity of histaminergic neurons, the compound indirectly improves night sleep and decreases daytime symptoms .
Pharmacokinetics
The compound is metabolized mainly by CYP2D6 and to a lesser extent by CYP3A4 . It also inhibits CYP2D6 and organic cation transporters 1, and induces CYP3A4, CYP1A2, and CYP2B6 . These interactions can affect the compound’s bioavailability and its effects on the body.
Result of Action
The primary result of the compound’s action is the improvement of wakefulness in patients with excessive daytime sleepiness . It has been shown to significantly decrease excessive daytime sleepiness and cataplexy rate in patients with narcolepsy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2D6 or CYP3A4 can affect the metabolism and efficacy of the compound . Additionally, the compound’s stability may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand for specific receptors. It is known to interact with histamine H3 receptors, acting as a potent and selective inverse agonist . This interaction is crucial as it modulates the activity of histaminergic neurons, which are involved in various physiological processes including wakefulness and cognition . The compound’s binding to the histamine H3 receptor inhibits the receptor’s activity, leading to increased release of neurotransmitters such as histamine, acetylcholine, and dopamine . These interactions highlight the compound’s potential in modulating neurotransmitter systems and influencing neurological functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to enhance the activity of histaminergic neurons, thereby promoting vigilance and cognitive functions . In cellular models, the compound increases the levels of neurotransmitters in the brain, which can lead to improved wakefulness and cognitive performance . Additionally, it influences cell signaling pathways by modulating the activity of histamine H3 receptors, which are involved in various cellular processes including gene expression and cellular metabolism . These effects underscore the compound’s potential in therapeutic applications for cognitive disorders and other neurological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with histamine H3 receptors. The compound binds to these receptors with high affinity, acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to an increase in the release of neurotransmitters such as histamine, acetylcholine, and dopamine . The inhibition of histamine H3 receptors by the compound results in enhanced neurotransmitter release, which in turn modulates various physiological processes including wakefulness, cognition, and memory . The molecular mechanism of action of this compound highlights its potential as a therapeutic agent for neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In these studies, the compound has been shown to consistently enhance neurotransmitter levels and improve cognitive performance over time . These findings suggest that the compound’s effects are sustained and stable, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive performance and wakefulness without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential neurotoxicity and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and effects. The compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors in its activity and effects. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, the compound interacts with specific transporters and binding proteins that facilitate its distribution and localization . These interactions are essential for the compound’s ability to modulate neurotransmitter systems and influence cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with histamine H3 receptors on the cell membrane . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is essential for its ability to modulate receptor activity and influence cellular processes.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClH/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10;/h3-6,10,15H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPCEIDAYYWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-11-0 | |
| Record name | Piperidine, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)





